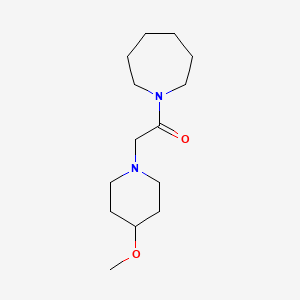![molecular formula C14H16F3NO2 B7565604 N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7565604.png)
N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide, also known as TPCA-1, is a small molecule inhibitor of nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation, immune response, cell proliferation, and survival. Dysregulation of NF-κB signaling has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and chronic inflammatory diseases. TPCA-1 has been shown to inhibit NF-κB activation and downstream gene expression in various cell types, making it a promising candidate for the development of therapeutic agents.
作用机制
N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide inhibits NF-κB signaling by targeting the kinase activity of the inhibitor of kappa B (IκB) kinase (IKK) complex. The IKK complex phosphorylates IκB, leading to its ubiquitination and degradation by the proteasome. This releases NF-κB from its inactive complex with IκB and allows it to translocate to the nucleus and activate target gene expression. N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide binds to the ATP-binding site of the IKKβ subunit, inhibiting its kinase activity and preventing IκB phosphorylation and degradation. This results in the inhibition of NF-κB activation and downstream gene expression.
Biochemical and Physiological Effects:
The inhibition of NF-κB signaling by N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide induces cell cycle arrest and apoptosis, leading to decreased cell proliferation and survival. Inflammatory cytokine production is also inhibited, leading to decreased inflammation. In immune cells, N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide inhibits the production of pro-inflammatory cytokines and chemokines, leading to decreased immune activation. N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels in tumors.
实验室实验的优点和局限性
N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It is also highly selective for the IKKβ subunit, minimizing off-target effects. However, N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has some limitations. It has low solubility in aqueous solutions, requiring the use of organic solvents for in vitro experiments. It also has low bioavailability and a short half-life in vivo, requiring the use of high doses or frequent dosing for therapeutic efficacy.
未来方向
There are several future directions for the use of N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide in scientific research. One potential application is in the development of cancer therapies. N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and its combination with other cancer drugs may lead to improved therapeutic outcomes. Another potential application is in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has been shown to have anti-inflammatory effects in animal models of these diseases, and its use in clinical trials may lead to improved patient outcomes. N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide may also have potential as a therapeutic agent for viral infections, such as influenza and HIV, by inhibiting viral replication and reducing inflammation. Further studies are needed to explore these potential applications and to optimize the pharmacokinetics and pharmacodynamics of N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide for clinical use.
合成方法
N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then coupled to form the final product. The synthesis method has been described in detail in several publications, and the yield and purity of the final product can be optimized by modifying the reaction conditions.
科学研究应用
N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various disease models. In cancer research, N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has also been studied for its potential use in the treatment of viral infections, such as influenza and HIV.
属性
IUPAC Name |
N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c15-14(16,17)9-20-12-7-5-11(6-8-12)18-13(19)10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDUCZAKWWWALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Chlorophenyl)-3-[3-(5,6-dimethylbenzimidazol-1-yl)-2-hydroxypropyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7565526.png)
![2-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7565529.png)
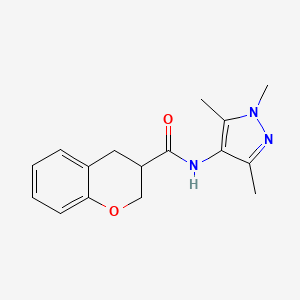
![1-methyl-N-[(4-methylsulfonylphenyl)methyl]-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7565553.png)
![4-[1-(2,6-Difluorophenyl)ethyl]piperazin-2-one](/img/structure/B7565558.png)
![1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole](/img/structure/B7565565.png)
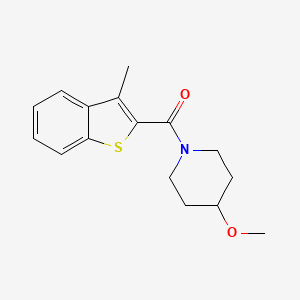
![N,N,2,2-tetramethyl-N'-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]propane-1,3-diamine](/img/structure/B7565578.png)
![2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-N-methyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7565585.png)
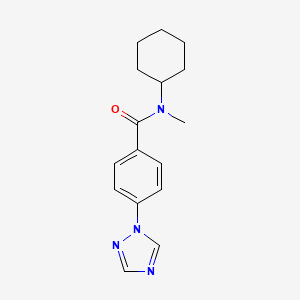
![1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]butan-1-one](/img/structure/B7565594.png)
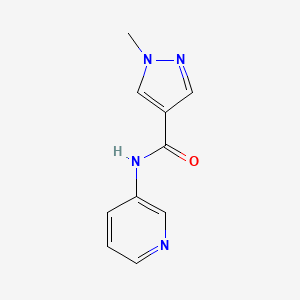
![1-(furan-2-carbonyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]piperidine-2-carboxamide](/img/structure/B7565608.png)
